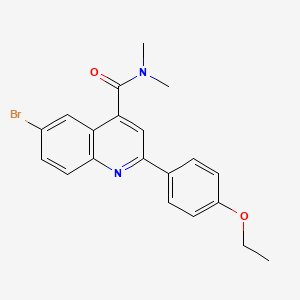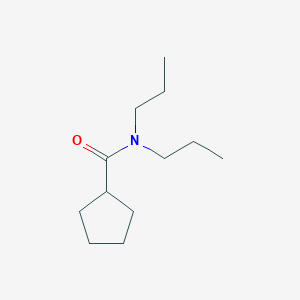![molecular formula C13H19N5O2S B6119088 N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B6119088.png)
N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been developed for the treatment of autoimmune diseases. JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokines involved in immune responses. CP-690,550 has been shown to be effective in several animal models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.
Wirkmechanismus
N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea works by selectively inhibiting JAK3, which is a key component of the signaling pathways of several cytokines involved in immune responses. By inhibiting JAK3, N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea blocks the downstream signaling of cytokines such as IL-2, which is required for the activation and proliferation of T cells.
Biochemical and Physiological Effects:
N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea has been shown to have several biochemical and physiological effects, including the inhibition of T cell activation and proliferation, the reduction of cytokine production, and the suppression of antibody production. These effects are believed to contribute to the therapeutic efficacy of N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea in lab experiments is its selectivity for JAK3, which allows for the specific inhibition of cytokine signaling pathways involved in immune responses. However, one limitation is that N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea may also inhibit other JAK family members, such as JAK1 and JAK2, which are involved in the signaling pathways of other cytokines.
Zukünftige Richtungen
There are several potential future directions for research on N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea. One area of interest is the development of more selective JAK3 inhibitors that do not inhibit other JAK family members. Another area of interest is the investigation of the long-term safety and efficacy of N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea in the treatment of autoimmune diseases. Additionally, N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea may have potential applications in other diseases that involve dysregulated cytokine signaling pathways, such as cancer and inflammatory bowel disease.
Synthesemethoden
The synthesis of N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea involves several steps, starting with the reaction of 1-cyclopentyl-3-(3-oxo-1-phenylpropyl)urea with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-1,3,4-thiadiazole to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea has been extensively studied in vitro and in vivo for its potential therapeutic applications in autoimmune diseases. It has been shown to inhibit the production of several cytokines, including interleukin-2 (IL-2), IL-4, IL-6, IL-10, and interferon-gamma (IFN-γ), which are involved in the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-3-(1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S/c19-11-5-9(7-18(11)10-3-1-2-4-10)6-14-12(20)16-13-17-15-8-21-13/h8-10H,1-7H2,(H2,14,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZUTUVCBSSAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)CNC(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6119009.png)
![1-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6119016.png)
![2-[(sec-butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6119018.png)
![5-[1-(cyclopropylcarbonyl)-2-pyrrolidinyl]-N-(1,3-dihydro-2-benzofuran-5-yl)-2-thiophenecarboxamide](/img/structure/B6119022.png)
![4-(2-{3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}ethyl)pyridine](/img/structure/B6119037.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119044.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6119053.png)

![3-{[5-(2,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6119075.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6119079.png)
![5-(1-isopropyl-2-pyrrolidinyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6119094.png)


